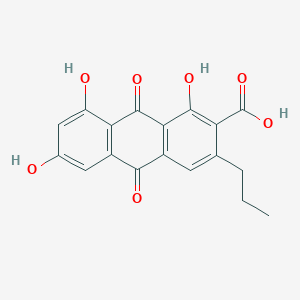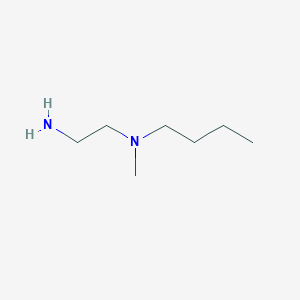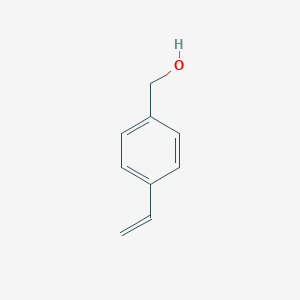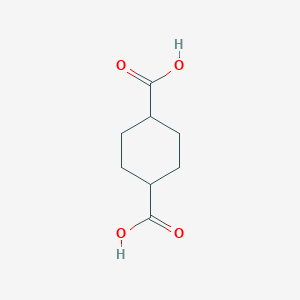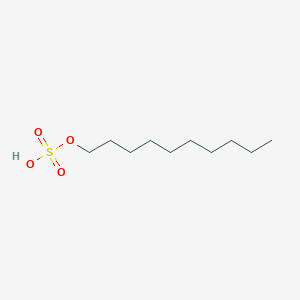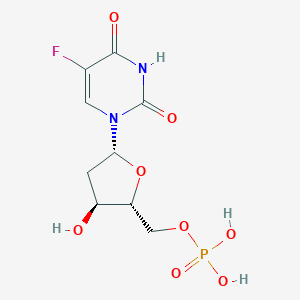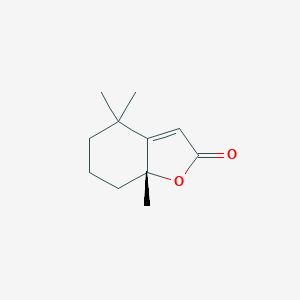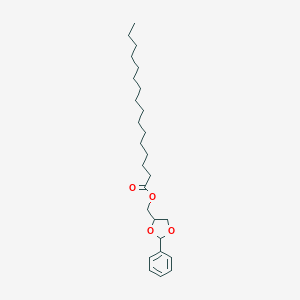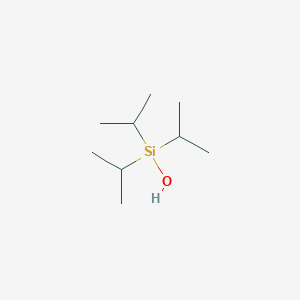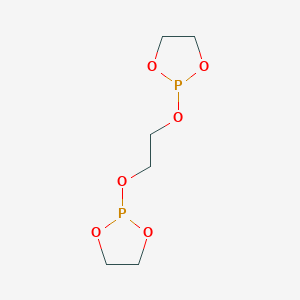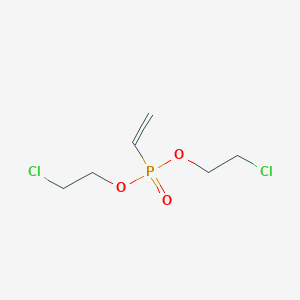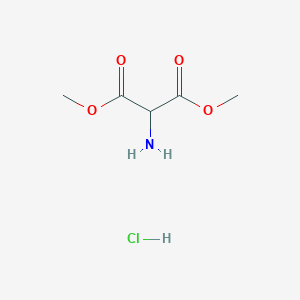
Dimethyl aminomalonate hydrochloride
Vue d'ensemble
Description
Dimethyl aminomalonate hydrochloride is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals. It is characterized by the presence of an amino group and two ester groups attached to a malonate structure. This compound is particularly useful in the synthesis of amino acid derivatives and heterocyclic compounds due to its reactivity and ability to undergo a range of chemical transformations.
Synthesis Analysis
The synthesis of related compounds to dimethyl aminomalonate hydrochloride has been explored in several studies. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride was achieved from cycloheptadiene using an amino acid-derived acylnitroso Diels-Alder reaction as a key step . Another study demonstrated the enantioselective synthesis of alpha-quaternary amino acid derivatives from dimethyl malonate through a sequence of double alkylation or arylation, enzymatic desymmetrization, and Curtius rearrangement .
Molecular Structure Analysis
The molecular structure of dimethyl aminomalonate hydrochloride and its derivatives is crucial for their reactivity and the types of chemical reactions they can undergo. The presence of the amino group and ester functionalities allows for a variety of chemical transformations. For example, the structure of the synthesized chiral half-esters from dimethyl malonate was confirmed by X-ray crystallography in one study .
Chemical Reactions Analysis
Dimethyl aminomalonate hydrochloride and its analogs participate in a wide range of chemical reactions. Dimethylmaleic anhydride, for example, has been used as a specific reagent for protein amino groups, highlighting the selective reactivity of amino groups in the presence of other functional groups . Reactions with dimethyl monothionemalonate have led to the synthesis of various heterocyclic compounds . Additionally, the reaction of dialkyl aminomalonates with formaldehyde and polynitroalkanes has been used to create Mannich bases and nitro compounds . The reactivity of diethyl N,N-dimethylaminomethylenemalonate with nucleophiles has also been studied, leading to the formation of fused heterocyclic systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl aminomalonate hydrochloride derivatives are influenced by their molecular structure. The presence of ester groups typically confers solubility in organic solvents, while the amino group can participate in hydrogen bonding, affecting the compound's boiling point and melting point. The reactivity of the amino group also allows for selective transformations, as seen with dimethylmaleic anhydride's specificity for protein amino groups . The stability and reactivity of these compounds under various conditions are essential for their application in chemical synthesis and pharmaceutical development.
Applications De Recherche Scientifique
Enantioselective Synthesis : Chaheine (2021) reported the enantioselective synthesis of Pyroglutamic Acid Derivatives using dimethyl aminomalonate hydrochloride, emphasizing its role in complex organic synthesis processes (Chaheine, 2021).
Electrochemical Oxidation : Okimoto et al. (2006) demonstrated that dimethyl aminomalonates can be electrochemically oxidized to afford cyclization products, indicating its potential in electrochemical applications (Okimoto et al., 2006).
Synthesis of Various Compounds : Raap (1968) described using dimethyl monothionemalonate, a related compound, to prepare various compounds including 3-hydroxythiophenes and 1-tetrazolylacetates, highlighting its versatility in synthesizing diverse organic compounds (Raap, 1968).
Alpha-Amination : Takeda et al. (2021) achieved direct C-N bond formation using dimethyl methylmalonate and amines in the presence of molecular iodine, showcasing its use in α-amination processes (Takeda et al., 2021).
Synthesis of Nitro Compounds : Ishchenko et al. (2001) used dialkyl aminomalonates for the synthesis of nitro compounds, emphasizing its role in the preparation of chemically significant nitro derivatives (Ishchenko et al., 2001).
Synthesis of Labelled Amino Acids : Gee and Långström (1991) reported the synthesis of α-([11C]methyl)phenylalanine and α-([11C]methyl)tyrosine from dimethyl malonate derivatives, demonstrating its application in radiolabeling for biochemical studies (Gee & Långström, 1991).
Safety And Hazards
Dimethyl aminomalonate hydrochloride causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical .
Propriétés
IUPAC Name |
dimethyl 2-aminopropanedioate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4.ClH/c1-9-4(7)3(6)5(8)10-2;/h3H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNDKNJSEWOEDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40936455 | |
| Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl aminomalonate hydrochloride | |
CAS RN |
16115-80-3 | |
| Record name | Propanedioic acid, 2-amino-, 1,3-dimethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16115-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16115-80-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl aminopropanedioate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40936455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl aminomalonate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



